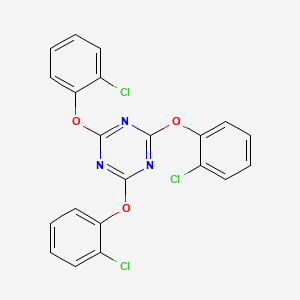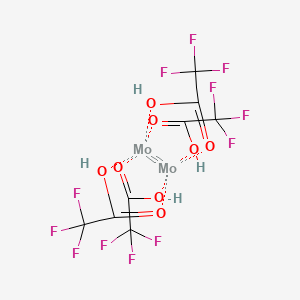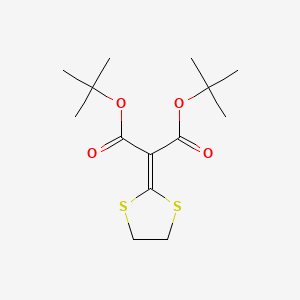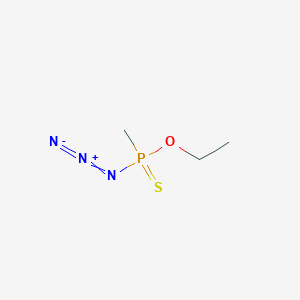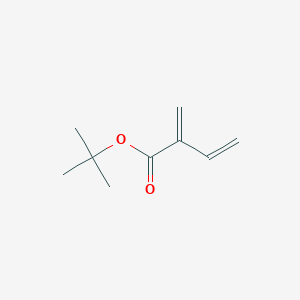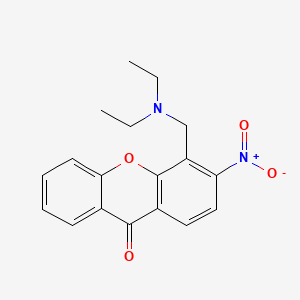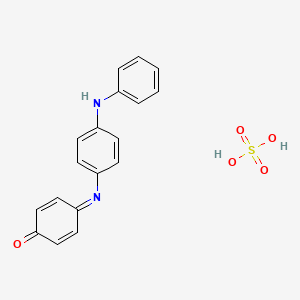
2,6-Diamino-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-methylphenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-methylphenol typically involves the nitration of 4-methylphenol (p-cresol) followed by reduction. The nitration process introduces nitro groups at the 2 and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be further reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino groups.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-4-methylphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their function. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
2,4-Diamino-6-methylphenol: Similar structure but with amino groups at different positions.
2,6-Diamino-4-chlorophenol: Contains a chlorine atom instead of a methyl group.
2,6-Diaminophenol: Lacks the methyl group at the 4 position.
Uniqueness: 2,6-Diamino-4-methylphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4 position can influence the compound’s steric and electronic properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
45742-37-8 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2,6-diamino-4-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |
Clave InChI |
KIAWNCIDEJNMPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
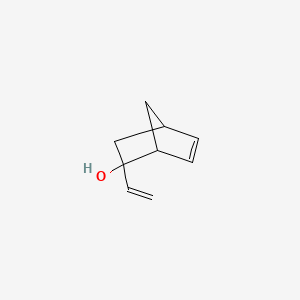
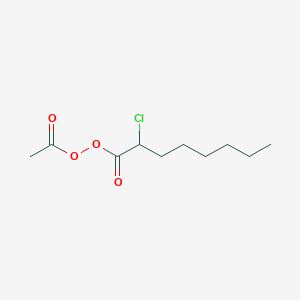
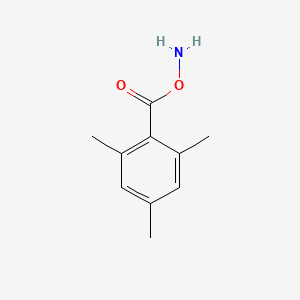
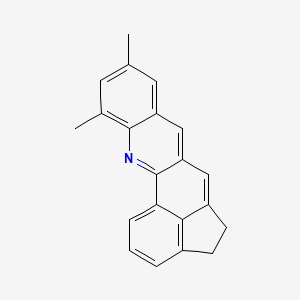
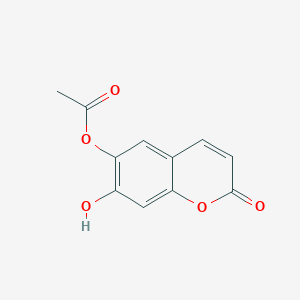
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
